Porothramycin B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
110652-72-7 |
|---|---|
Molecular Formula |
C19H23N3O4 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(E)-3-[(6R)-4,6-dimethoxy-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C19H23N3O4/c1-21(2)16(23)9-8-12-10-14-18(26-4)20-17-13(19(24)22(14)11-12)6-5-7-15(17)25-3/h5-9,11,14,18,20H,10H2,1-4H3/b9-8+/t14?,18-/m1/s1 |
InChI Key |
XCFSBOSFMAOQAL-VOVBJCLESA-N |
SMILES |
CN(C)C(=O)C=CC1=CN2C(C1)C(NC3=C(C2=O)C=CC=C3OC)OC |
Isomeric SMILES |
CN(C)C(=O)/C=C/C1=CN2C(C1)[C@H](NC3=C(C2=O)C=CC=C3OC)OC |
Canonical SMILES |
CN(C)C(=O)C=CC1=CN2C(C1)C(NC3=C(C2=O)C=CC=C3OC)OC |
Synonyms |
porothramycin B |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Characterization
Initial Structural Assignment Methodologies
The initial determination of Porothramycin B's structure relied on a combination of established chemical and spectroscopic techniques. ucl.ac.uk These foundational methods provided the first insights into its complex molecular architecture.
Key methodologies included:
Chemical Transformations: Early studies involved simple chemical transformations to understand the functional groups present. The interconversion between Porothramycin A (the carbinolamine) and this compound (the carbinolamine methyl ether) using different solvent systems, such as acetone (B3395972) and methanol (B129727) respectively, was a critical observation. ucl.ac.uk This behavior is characteristic of the PBD class, where the imine, carbinolamine, and carbinolamine methyl ether forms are interconvertible. ucl.ac.uk
Spectroscopic Analysis: Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry were instrumental in the initial characterization. ucl.ac.uk One-dimensional ¹H and ¹³C NMR provided the primary data for piecing together the connectivity of the atoms within the molecule. nih.gov The absorbance spectrum of PBDs typically shows a characteristic peak around 320 nm, which would have been a key identifier. nih.gov
Advanced Spectroscopic and Diffraction Techniques for Confirmation
While initial methodologies laid the groundwork, advanced techniques were crucial for confirming the proposed structure of this compound and resolving its intricate details.
Advanced techniques employed for confirmation:
Two-Dimensional NMR (2D-NMR): Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would have been used to definitively establish the connectivity between protons and carbons, confirming the tricyclic PBD core and the positions of various substituents.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight, allowing for the determination of the precise elemental composition of this compound. ucl.ac.uk
X-ray Crystallography: This powerful diffraction technique provides the ultimate confirmation of a molecule's three-dimensional structure. The crystal structures of related PBDs like anthramycin (B1237830) and tomaymycin (B1231328) were pivotal in confirming their structures and, importantly, in assigning the absolute stereochemistry at the C11a position. nih.gov While a specific X-ray crystal structure for this compound is mentioned as having been determined, the detailed crystallographic data is often found in specialized databases. researchgate.netcore.ac.uk
| Spectroscopic Data for this compound and Related PBDs | |
| Technique | Observation |
| UV/Vis Spectroscopy | Characteristic absorbance peak around 320 nm for the PBD scaffold. nih.gov |
| ¹H and ¹³C NMR | Used for the primary determination of the chemical structure and connectivity. nih.gov |
| Mass Spectrometry | Confirms the molecular weight and elemental composition of the compound. ucl.ac.uk |
| X-ray Crystallography | Provides definitive confirmation of the three-dimensional structure and stereochemistry. nih.gov |
Stereochemical Configuration Analysis (e.g., C11a Chirality)
The stereochemistry of PBDs is critical for their biological activity. A key stereocenter in all naturally occurring PBDs is the C11a position. google.com
Key aspects of this compound's stereochemistry:
C11a Configuration: All known naturally produced PBDs possess an (S)-configuration at the chiral C11a position. google.com This specific configuration imparts a right-handed twist to the molecule when viewed from the C-ring towards the A-ring. google.comresearchgate.net This three-dimensional shape is essential for the molecule to fit snugly within the minor groove of B-form DNA. google.comresearchgate.net A change in the stereochemistry at C11a from (S) to (R) results in a loss of the biological properties seen in the (S) stereoisomers. nih.gov
C11 Configuration: In addition to the C11a position, the stereochemistry at the C11 position has also been characterized for this compound, and it was shown to have an (R)-configuration. ucl.ac.ukontosight.ai
Confirmation: The assignment of the (S)-stereochemistry at C11a for PBDs was definitively confirmed through X-ray diffraction studies on related compounds like anthramycin. ucl.ac.uk
| Chiral Centers of this compound | |
| Position | Configuration |
| C11a | (S) |
| C11 | (R) |
Biosynthetic Pathways and Genetic Foundations
Producing Organism and Strain Characterization
Porothramycin B is a secondary metabolite produced by the bacterium Streptomyces albus subsp. albus, specifically the strain ATCC 39897. nih.gov Members of the genus Streptomyces are Gram-positive, aerobic bacteria renowned for their ability to produce a wide array of bioactive compounds, including many clinically important antibiotics and anticancer agents. ontosight.ai
Streptomyces albus subsp. albus exhibits the characteristic filamentous growth and spore formation typical of the genus. ontosight.ai The specific strain ATCC 39897 has been identified as the producer of porothramycin and has been the subject of genomic sequencing to elucidate the biosynthetic pathway of this compound. nih.gov This strain is also known by other designations such as DSM 41398 and was originally isolated from soil in Japan. dsmz.de The taxonomic classification of Streptomyces albus has been further refined through multilocus sequence analysis (MLSA), which has helped to clarify its relationship with other closely related species. microbiologyresearch.org
Identification and Characterization of the Biosynthetic Gene Cluster (BGC)
The blueprint for porothramycin biosynthesis is encoded within a specific region of the Streptomyces albus subsp. albus chromosome known as a biosynthetic gene cluster (BGC).
The porothramycin BGC was identified and sequenced, revealing a DNA region of approximately 39.7 kb. This cluster contains 27 putative genes, designated por1 through por27. nih.govresearchgate.net Analysis of this gene cluster showed that 18 of these genes share a high degree of similarity with homologous genes found in the BGC of anthramycin (B1237830), a closely related PBD. nih.gov This homology suggests a shared evolutionary origin and similar biosynthetic strategies for key steps.
Despite the similarities, a significant number of differences exist in the gene composition between the porothramycin and anthramycin BGCs. nih.gov These differences point to the involvement of alternative enzymes in the biosynthesis of the two main precursors of porothramycin: the anthranilic acid derivative and the alkylproline derivative. nih.gov For instance, the porothramycin cluster lacks a homolog for orf17 from the anthramycin cluster, which encodes tryptophan 2,3-dioxygenase, the initial enzyme in the kynurenine (B1673888) pathway for anthranilate synthesis. nih.gov
The core structure of porothramycin is assembled by a multi-enzyme complex known as a nonribosomal peptide synthetase (NRPS). NRPSs are large, modular enzymes that synthesize peptides without the use of ribosomes. nih.gov In the porothramycin BGC, the genes por20 and por21 are predicted to encode the NRPS modules responsible for the condensation of the two primary building blocks. nih.govnih.gov
por20 is homologous to orf21 in the anthramycin BGC and is responsible for activating the anthranilate precursor. nih.gov
por21 appears to be a fusion gene, encoding both an NRPS module and a kynurenine 3-monooxygenase. nih.gov The NRPS portion is homologous to orf22 from the anthramycin pathway, which recognizes and activates the proline derivative and catalyzes the condensation reaction. nih.gov
Sequence analysis of the adenylation (A) domains within these NRPS modules suggests that the methylation of the anthranilate unit occurs before the condensation reaction. In contrast, modifications to the branched proline derivative, such as oxidation and dimethylation of the side chain, are believed to happen after the core PBD structure has been formed. nih.govnih.govresearcher.life
Genomic Organization and Gene Homology
Precursor Biosynthesis Pathways
The biosynthesis of this compound relies on the production of two key precursors, which are then joined together by the NRPS machinery.
The anthranilate moiety of porothramycin is derived from the amino acid L-tryptophan via the kynurenine pathway. nih.govrsc.org This pathway is also utilized in the biosynthesis of other PBDs like anthramycin and sibiromycin (B87660). researchgate.netnih.gov The presence of a hydroxyl group at the C-9 position of the porothramycin scaffold is a characteristic feature of PBDs that employ the kynurenine pathway for the formation of their 3-hydroxyanthranilic acid precursor. nih.govnih.gov
The porothramycin BGC encodes three enzymes homologous to those in the kynurenine pathway:
Por19 (Arylformamidase): Homologous to Orf20 and SibK, this enzyme is proposed to hydrolyze N-formylkynurenine. rsc.org
Por21 (Kynurenine 3-monooxygenase): This fusion protein contains a domain that oxidizes kynurenine to 3-hydroxykynurenine. nih.govrsc.org
Por17 (Kynureninase): This enzyme is thought to cleave 3-hydroxykynurenine to yield 3-hydroxyanthranilic acid. rsc.org
Interestingly, the porothramycin BGC lacks a gene for tryptophan 2,3-dioxygenase, the enzyme that catalyzes the first step of the kynurenine pathway. It is hypothesized that the cell's primary metabolic kynurenine pathway provides the necessary N-formylkynurenine for the porothramycin biosynthetic machinery. rsc.org A putative methyltransferase, Por26, is then responsible for methylating the hydroxyl group on the anthranilate precursor. rsc.org
The second major precursor for porothramycin biosynthesis is a 4-alkyl-L-proline derivative (APD). These rare amino acids are synthesized from L-tyrosine through a specialized and unusual pathway. rsc.orgrsc.org This pathway is catalyzed by a common set of six proteins, designated Apd1 through Apd6. rsc.orgrsc.org The BGCs for several APD-containing natural products, including porothramycin, share a highly conserved set of genes encoding these enzymes. frontiersin.orgnih.gov
The general scheme for APD biosynthesis begins with the conversion of L-tyrosine to L-DOPA. frontiersin.org Subsequent enzymatic steps, including extradiol cleavage of the aromatic ring, lead to the formation of the characteristic alkylproline structure. frontiersin.org The specific APD incorporated into porothramycin is a 3-carbon derivative. rsc.orgrsc.org The complete APD pathway, utilizing all six Apd proteins, converts L-tyrosine into the final APD precursor ready for incorporation by the NRPS. rsc.org
Anthranilic Acid Derivative Formation: The Kynurenine Pathway
Enzymatic Steps and Intermediate Transformations
The biosynthesis of this compound is a complex process involving a series of precisely orchestrated enzymatic reactions. Following the synthesis of the primary building blocks—an anthranilate derivative and a branched L-proline derivative—these precursors undergo condensation and a cascade of subsequent modifications to yield the final natural product.
Condensation Reactions
The core structure of pyrrolobenzodiazepines (PBDs), including porothramycin, is assembled by a bimodular nonribosomal peptide synthetase (NRPS) system. rsc.orgrsc.orgnih.gov This enzymatic machinery catalyzes the formation of a dipeptide by creating an amide bond between the two amino acid-derived precursors. rsc.org In porothramycin biosynthesis, this crucial step is managed by the putative NRPS modules Por20 and Por21. researchgate.netresearcher.life
Analysis of these modules suggests a specific sequence of events where the anthranilate precursor is activated by the initial NRPS module (TomA in the tomaymycin (B1231328) model) and bound to a carrier protein. rsc.org Simultaneously, the second module activates the specific 4-alkyl-L-proline derivative (APD) precursor. rsc.org The condensation (C) domain of the second module then facilitates the amide bond formation between the two enzyme-bound precursors. rsc.org This condensation is a pivotal step, as it is believed to occur relatively early in the pathway, preceding most of the modifications to the proline moiety's side chain. researchgate.netnih.gov The resulting dipeptide intermediate spontaneously undergoes internal cyclization to form the characteristic seven-membered diazepine (B8756704) ring of the PBD scaffold. rsc.orgnih.gov
Methylation Enzymes (e.g., Por25, Por26)
Methylation is a key tailoring reaction in the biosynthesis of this compound, and the biosynthetic gene cluster contains genes for two specific S-adenosyl-L-methionine (SAM)-dependent methyltransferases, por25 and por26. researchgate.netresearcher.lifeacs.org These enzymes act at different stages and on different parts of the molecule.
Por26: This enzyme is predicted to catalyze the methylation of the hydroxyl group at the C-9 position of the anthranilate moiety. researchgate.netnih.gov A significant feature of porothramycin biosynthesis is that this methylation occurs prior to the condensation reaction. researchgate.netresearcher.liferesearchgate.netnih.gov The anthranilate precursor is therefore already modified when it enters the NRPS assembly line. researchgate.netnih.gov
Por25: This methyltransferase acts much later in the pathway, performing post-condensation modifications. researchgate.net Its role is to catalyze the N-dimethylation of the amide group on the side chain of the proline derivative, a feature that distinguishes porothramycin's structure from that of anthramycin. rsc.orgresearchgate.net
Interestingly, the gene cluster also contains por18, a homolog of orf19 from the anthramycin biosynthetic pathway, but the corresponding methylation step seen in anthramycin biosynthesis appears to be absent in porothramycin production. researchgate.netacs.org
| Enzyme | Gene | Substrate | Function | Timing |
| Por26 | por26 | 3-hydroxyanthranilic acid precursor | O-methylation at C-9 hydroxyl group | Pre-condensation |
| Por25 | por25 | PBD intermediate with amide side chain | N-dimethylation of side-chain amide | Post-condensation |
Post-Condensation Modifications and Tailoring Enzymes (e.g., Oxidoreductases)
While the anthranilate unit is modified before condensation, the significant structural diversity of the APD moiety in the final PBD structure is achieved through a series of post-condensation modifications. rsc.orgresearchgate.netresearchgate.net Once the core PBD scaffold is formed, it is subjected to a cascade of tailoring enzymes that modify the proline-derived side chain. researcher.life
The sequence of these modifications is initiated by an FAD-dependent oxidoreductase. researchgate.net In the porothramycin pathway, this function is carried out by the enzyme Por12 . rsc.orgresearchgate.net Por12 introduces an additional double bond into the APD side chain, creating a conjugated system. rsc.orgresearchgate.net This transformation is a critical prerequisite for the subsequent tailoring steps. researchgate.net
Following the action of Por12, further oxidation occurs. This step is presumably catalyzed by Por9 , a putative cytochrome P-450 hydroxylase, which oxidizes the terminal allylic carbon atom of the APD side chain. rsc.orgrsc.org This leads to the formation of an intermediate alcohol that is further processed into the final amide structure by other enzymes such as Por23, Por27, and Por8. rsc.org The final tailoring step is the dimethylation of this newly formed amide group by the methyltransferase Por25, as described previously. rsc.org
| Enzyme | Gene | Enzyme Class | Function in Pathway |
| Por12 | por12 | FAD-dependent Oxidoreductase | Introduces conjugated double bonds in the APD side chain |
| Por9 | por9 | Cytochrome P-450 Hydroxylase | Oxidation of the terminal allylic carbon of the APD side chain |
| Por23, Por27, Por8 | por23, por27, por8 | Various (e.g., oxidoreductases, hydrolases) | Transformation of the oxidized side chain into an amide |
| Por25 | por25 | Methyltransferase | N-dimethylation of the final side-chain amide |
Comparative Biosynthesis with Related PBDs (e.g., Anthramycin, Sibiromycin)
The biosynthetic pathway of porothramycin shares significant similarities with those of other PBDs, particularly anthramycin and sibiromycin, yet it possesses distinct features that lead to its unique chemical structure.
Similarities:
Precursor Pathways: Porothramycin, anthramycin, and sibiromycin all utilize a 3-hydroxyanthranilic acid precursor for their 'A' ring, which is derived from L-tryptophan via the kynurenine pathway. rsc.orgresearchgate.netresearchgate.net This contrasts with PBDs like tomaymycin, which derive their anthranilate unit from the chorismate pathway. nih.govasm.org
Proline Derivative: All three compounds incorporate a 4-alkyl-L-proline derivative (APD) with a three-carbon side chain (a 3C APD). rsc.orgrsc.org
Core Enzyme Homology: The biosynthetic gene clusters show considerable homology. Of the 27 putative genes in the porothramycin cluster, 18 have high similarity to genes in the anthramycin cluster. researchgate.net Key post-condensation enzymes are also homologous; for example, the initial FAD-dependent oxidoreductases (Por12 in porothramycin, Orf7 in anthramycin, and SibW in sibiromycin) and the subsequent cytochrome P-450 hydroxylases (Por9 in porothramycin and Orf4 in anthramycin) are clear counterparts. rsc.orgresearchgate.net
Differences:
Timing of Anthranilate Methylation: A primary distinction lies in the modification of the anthranilate precursor. In anthramycin and sibiromycin, the anthranilate moiety is methylated at the C-8 position after the condensation reaction. researchgate.netnih.gov In porothramycin biosynthesis, the hydroxyl group at C-9 is methylated by Por26 before condensation. researchgate.netnih.gov This pre-modification of a building block is a significant deviation in the biosynthetic strategy.
Final Proline Moiety Tailoring: The branched proline derivative of porothramycin differs from that of anthramycin primarily by the additional dimethylation on the amide group of the side chain. researchgate.net This final tailoring step is catalyzed by the specific methyltransferase Por25, an enzyme whose direct counterpart for this specific function is not found in the anthramycin pathway. rsc.orgresearchgate.net
Gene Cluster Composition: Despite the structural similarities between porothramycin and anthramycin, the number of differences in the gene composition of their biosynthetic clusters is unexpectedly high, suggesting the involvement of alternative enzymes to synthesize the common precursors. researchgate.netresearcher.life
| Feature | Porothramycin | Anthramycin | Sibiromycin |
| Anthranilate Precursor | 3-Hydroxyanthranilic acid (from Kynurenine pathway) | 3-Hydroxyanthranilic acid (from Kynurenine pathway) | 3-Hydroxyanthranilic acid (from Kynurenine pathway) |
| Proline Precursor | 3C APD | 3C APD | 3C APD |
| Anthranilate Methylation | C-9 O-methylation (by Por26) | C-8 C-methylation | C-8 C-methylation |
| Timing of Methylation | Pre-condensation | Post-condensation | Post-condensation |
| Key Post-Condensation Oxidoreductase | Por12 | Orf7 | SibW |
| Final Side Chain Modification | N-dimethylation of amide (by Por25) | Amide | Amide |
Total Synthesis Strategies and Methodologies
Asymmetric and Enantioselective Total Synthesis Approaches
The first asymmetric total synthesis of (+)-Porothramycin B was accomplished by Fukuyama and his research group in 1993. researchgate.netnagoya-u.ac.jp Their approach established the crucial stereochemistry of the natural product. ucl.ac.uk This seminal work laid the foundation for subsequent enantioselective syntheses.
Later, Langlois and coworkers reported an enantioselective synthesis of (+)-Porothramycin B, further contributing to the repertoire of asymmetric strategies for this class of compounds. acs.orgacs.org Vanderwal's group developed a concise formal synthesis of both Porothramycins A and B starting from an unnatural amino acid, 3-(3-pyridyl)alanine. nih.gov This strategy features a Zincke-type pyridinium (B92312) ring-opening and subsequent cyclization to form the key pyrroline (B1223166) ring. nih.govresearchgate.net These approaches highlight the importance of controlling stereochemistry to achieve the biologically active enantiomer of Porothramycin B.
Key Synthetic Transformations and Reaction Sequences
The total synthesis of this compound has necessitated the development and application of a variety of key synthetic transformations. These include pioneering routes, the use of advanced coupling reactions, and specific strategies for ring formation.
Pioneering Synthetic Routes (e.g., Fukuyama Group Strategy)
The Fukuyama group's landmark total synthesis of (+)-Porothramycin B in 1993 was a significant achievement. researchgate.netnagoya-u.ac.jpclockss.org A key feature of their strategy was the late-stage introduction of the acrylic side chain via a Wittig reaction. researchgate.net Their route commenced from L-glutamic acid and involved the construction of the pyrrolo ucl.ac.ukucl.ac.ukbenzodiazepine core, followed by the crucial olefination step. ucl.ac.uk A notable innovation during their synthetic campaign was the fortuitous discovery of a method for the reduction of thiol esters to aldehydes using triethylsilane and palladium on carbon. nii.ac.jp The synthesis also involved the use of an allyl carbamate (B1207046) protecting group, which was removed under palladium-catalyzed conditions. ucl.ac.uk
Alternative and Complementary Synthetic Methodologies (e.g., Langlois, Vanderwal)
Following Fukuyama's initial breakthrough, other research groups developed alternative and complementary strategies for the synthesis of this compound. The Langlois group reported a synthesis of this compound that shared similarities with their previously disclosed synthesis of neothramycin. ucl.ac.uk
A distinct and highly efficient approach was developed by the Vanderwal group, who achieved a concise formal synthesis of both Porothramycin A and B. nih.gov Their strategy is centered around a Zincke pyridinium ring-opening/ring-closing cascade. nih.govresearchgate.net This method starts with a commercially available ester of 3-(3-pyridyl)alanine and proceeds through a rearrangement cascade to construct the pyrroline ring of the PBD core. nih.gov
Advanced Coupling Reactions (e.g., Palladium-Catalyzed)
Palladium-catalyzed coupling reactions have proven to be indispensable tools in the synthesis of this compound and other PBDs. nih.gov The Fukuyama synthesis employed a palladium-catalyzed removal of an allyl carbamate protecting group. ucl.ac.uk Furthermore, palladium-mediated reactions, such as the Heck, Suzuki, and Stille couplings, have been utilized to introduce side chains at the C2-position of the PBD core in the synthesis of analogs. ucl.ac.uk The application of these versatile coupling reactions at later stages of the synthesis provides a powerful platform for generating a diverse range of PBD derivatives. ucl.ac.uk
Olefination and Ring-Closing Approaches
Olefination reactions are critical for the introduction of the characteristic side chain of this compound. The Fukuyama synthesis famously utilized a Wittig reaction to install the N,N-dimethylacrylamide moiety. researchgate.net
Ring-closing metathesis (RCM) has emerged as a powerful strategy in the synthesis of complex cyclic molecules, including natural products. gla.ac.ukresearchgate.net While direct application in the seminal this compound syntheses was not prominent, the principles of ring-closing are fundamental to the construction of the diazepine (B8756704) ring of the PBD core. Vanderwal's strategy, for instance, relies on a ring-closing cascade to form the pyrroline ring. nih.gov
Synthesis of Pyrrolo[3,2-e]benzodiazepine Core Structure
The pyrrolo ucl.ac.ukucl.ac.ukbenzodiazepine (PBD) core is the defining structural feature of this compound. ontosight.ai The synthesis of this tricyclic system is a central challenge in any total synthesis of PBD natural products. ucl.ac.uk Fukuyama's strategy relied on the transformation of an N-2-nitrobenzoyl derivative of pyroglutamic acid to construct the PBD core. researchgate.net This general approach, involving the cyclization of an appropriately substituted aminoproline derivative with a substituted aminobenzoic acid, is a common theme in PBD synthesis. acs.org The Vanderwal synthesis offers a novel approach to a portion of the core, generating the pyrroline ring through a Zincke-type pyridinium ring-opening followed by a nucleophilic amide cyclization. nih.gov
Stereocontrolled Construction of Macrocyclic and Spirocyclic Moieties
The total synthesis of this compound presents significant stereochemical challenges, primarily centered on the construction of its two defining structural features: the large, unsaturated macrolactam ring and the novel spiro-dithiolanone moiety. The development of stereocontrolled methodologies to assemble these components has been a key focus of synthetic efforts.
Assembly of the Macrocyclic Ring
The construction of the 18-membered macrolactam that constitutes the backbone of this compound requires precise control over stereochemistry and geometry. The pioneering total synthesis of (+)-Porothramycin B by Fukuyama and colleagues established a foundational strategy for assembling this complex ring system. researchgate.netclockss.org A key feature of their approach was the stereocontrolled construction of the macrolactam, which was then followed by the spiroannulation step. researchgate.net
A critical element in forming the macrocycle is the introduction of the C2-C3 endo/exo unsaturation, which is crucial for biological activity. ucl.ac.uk Synthetic strategies have been developed to install this feature at a late stage. One such approach, based on the work of Langlois and coworkers in their total synthesis of this compound, involves the Vilsmeier-Haack reaction (using dimethylformamide and phosphoryl chloride) on a key enamide intermediate to yield an enealdehyde. ucl.ac.uk The required acrylamide (B121943) side chain is then introduced through a Wittig-Horner reaction with a stabilized ylid, effectively building the characteristic unsaturated portion of the macrocycle. ucl.ac.uk
Fukuyama's synthesis utilized an intramolecular Michael reaction within an 18-membered α,β-unsaturated macrolactam to establish stereocontrol. researchgate.net This type of reaction is a powerful tool for ring formation and the simultaneous setting of stereocenters, guided by the conformational constraints of the macrocyclic transition state.
Another key reaction highlighted in the synthesis of this compound and related compounds is the facile reduction of ethyl thiol esters to aldehydes. clockss.org This transformation, accomplished using reagents like triethylsilane and palladium on carbon, provides a mild and efficient method to generate aldehyde functionalities necessary for subsequent C-C bond-forming reactions, such as the Wittig olefination used to complete the macrocyclic framework. clockss.orgresearchgate.net
Formation of the Spiro-dithiolanone Moiety
A unique structural feature of this compound is the spirocyclic 1-oxo-1,2-dithiolan-3-one ring. The first total synthesis by Fukuyama's group described the successful spiroannulation of this unprecedented ring system onto the pyrrolo Current time information in Bangalore, IN.researchgate.netbenzodiazepine core. researchgate.net
While the specific details for the this compound synthesis are embedded in the broader synthetic scheme, insights can be drawn from the same research group's work on leinamycin (B1244377), which features a similar 1-oxo-1,2-dithiolan-3-one moiety. researchgate.net Their strategy for leinamycin involved an intramolecular delivery of a sulfur atom, followed by a Beckmann fragmentation, showcasing a novel approach to constructing this type of sulfur-containing heterocycle. researchgate.net Such intramolecular strategies are advantageous for controlling the stereochemistry of the resulting spirocenter. The creation of spirocycles often relies on reactions that proceed through a rigid transition state, thereby directing the approach of reagents and ensuring high stereoselectivity. researchgate.net
The table below summarizes key transformations involved in the construction of this compound's complex architecture.
Interactive Data Table: Key Synthetic Transformations
| Synthetic Target | Key Transformation | Reagents/Conditions | Purpose & Significance |
| Macrocycle | Vilsmeier-Haack Reaction | DMF-POCl₃ | Formylates an enamide intermediate to create an enealdehyde, a precursor for the side chain. ucl.ac.uk |
| Macrocycle | Wittig-Horner Reaction | Stabilized ylid | Introduces the acrylamide side chain onto the enealdehyde, completing the C2-C3 unsaturated system. ucl.ac.uk |
| Macrocycle | Intramolecular Michael Reaction | Base | Cyclization of an 18-membered α,β-unsaturated macrolactam to enforce stereocontrol. researchgate.net |
| Macrocycle Precursor | Thiol Ester Reduction | Triethylsilane, Pd/C | Mild reduction of a thiol ester to a key aldehyde intermediate for subsequent olefination. clockss.orgresearchgate.net |
| Spirocycle | Spiroannulation | Not specified, but involves intramolecular sulfur delivery in related systems. | Constructs the unique and unprecedented spiro-dithiolanone ring with stereocontrol. researchgate.net |
Molecular Mechanisms of Biological Activity
DNA Interaction and Binding Modalities
Porothramycin B, a member of the pyrrolo[2,1-c] rsc.orgnih.govbenzodiazepine (PBD) family of antitumour antibiotics, exerts its biological effects primarily through its interaction with DNA. rsc.org A key feature of its mechanism is the formation of a covalent adduct with DNA, occurring specifically within the minor groove of the double helix. rsc.orgtaylorandfrancis.com The three-dimensional structure of this compound allows it to fit precisely into the minor groove, a process described as isohelicity. google.com This initial, non-covalent association is a critical prelude to the subsequent irreversible chemical reaction. rsc.org The covalent bond is ultimately formed between the C11 position of the PBD molecule and a guanine (B1146940) nucleobase on the DNA strand. rsc.org This sequence-selective alkylation of guanine in the minor groove is a defining characteristic of PBD compounds and is fundamental to their interference with DNA processing. rsc.orggoogle.com
The chemical reactivity of this compound is centered on its electrophilic imine group at the N10-C11 position. rsc.orggoogle.com This functional group serves as the reactive center, making the C11 carbon susceptible to attack by a nucleophile. rsc.orgpreprints.org Within the DNA minor groove, the exocyclic C2-amino group of a guanine base acts as this nucleophile. rsc.org The interaction culminates in a nucleophilic attack from the guanine's amino group on the C11 carbon of the PBD scaffold. rsc.org This reaction results in the formation of a stable and irreversible covalent aminal linkage. rsc.org The formation of this PBD-DNA adduct is a critical event that leads to the inhibition of nucleic acid synthesis and ultimately, cell death. ucl.ac.uk
The specific stereochemistry of this compound is indispensable for its effective and selective DNA binding. The molecule possesses a chiral center at the C11a position, and it is the naturally occurring (S)-configuration that is essential for its biological activity. google.comucl.ac.uk This specific three-dimensional arrangement imparts a right-handed twist to the molecule, allowing it to conform perfectly to the curvature of the DNA minor groove. google.comucl.ac.ukresearchgate.net This snug fit is crucial for correctly orienting the electrophilic N10-C11 imine functionality for the covalent reaction with the N2-amino group of guanine. rsc.orgucl.ac.uk A change in the stereochemistry from the (S) to the (R) configuration at the C11a position results in a loss of these biological properties. nih.gov
Electrophilic Imine Functionality (N10-C11) and Guanine Nucleobase Interaction
Downstream Cellular and Biochemical Effects
The covalent attachment of this compound to the DNA minor groove creates a significant steric block, which has profound downstream consequences for essential cellular processes. ucl.ac.uk A primary effect of this DNA adduct formation is the potent inhibition of both DNA and RNA synthesis. ucl.ac.uk The bulky PBD molecule, now permanently affixed to the DNA template, physically obstructs the progression of DNA and RNA polymerases. This blockage effectively halts DNA replication and transcription, preventing the cell from producing new genetic material and proteins. ucl.ac.uk
Modulation of DNA Processing Enzymes and Transcription Factors
This compound is a member of the pyrrolobenzodiazepine (PBD) class of compounds, which are known for their ability to bind to the minor groove of DNA. ontosight.airesearchgate.netadcreview.com This interaction is the foundational mechanism from which their biological activities, including antitumour properties, are derived. researchgate.net The covalent binding of PBDs to specific DNA sequences can physically obstruct the binding of various proteins that are essential for DNA metabolism, leading to the inhibition of DNA processing enzymes and the modulation of transcription factor activity. researchgate.netrsc.orgrsc.org
The biological actions of this compound and its congeners are attributed to their interference with nucleic acid synthesis, achieved through their capacity to form adducts with DNA. researchgate.netadcreview.com Once bound, PBDs have been demonstrated to mediate several cellular effects, including the inhibition of DNA processing enzymes and transcription factors. researchgate.netrsc.org This interference with the function of DNA is a key aspect of their cytotoxic potential. researchgate.net For instance, Neothramycin, a closely related PBD, is known to inhibit DNA-dependent RNA and DNA polymerase. wikipedia.org While direct studies on this compound are limited, its activity is understood by examining the broader PBD class. The formation of a PBD-DNA adduct can lead to the inhibition of nucleic acid synthesis and subsequent cell death. ucl.ac.uk
The table below summarizes the key DNA processing enzymes and transcription factors known to be affected by the pyrrolobenzodiazepine class of compounds, to which this compound belongs.
| Target Class | Specific Target | Observed Effect of PBDs | Reference |
| DNA Processing Enzymes | DNA Polymerase | Inhibition of function | wikipedia.org |
| RNA Polymerase | Inhibition of function | wikipedia.orgresearchgate.net | |
| Topoisomerases | Inhibition of catalytic activity | researchgate.net | |
| Endonucleases | Inhibition of function | researchgate.net | |
| Transcription Factors | Nuclear Factor-κB (NF-κB) | Inhibition of DNA binding and pathway activity | jst.go.jpnih.gov |
| Activator Protein-1 (AP-1) | Modulation of pathway via JNK | jst.go.jpnih.gov | |
| Nuclear Factor Y (NF-Y) | Inhibition of DNA binding | researchgate.netnih.govamazonaws.com |
Research on PBD conjugates has provided more specific insights. For example, certain PBD-indole conjugates have been shown to induce apoptosis through the NF-κB and JNK/AP-1 pathways. jst.go.jpnih.gov Similarly, a PBD-polyamide conjugate demonstrated potent inhibition of the NF-Y transcription factor's ability to bind to DNA. nih.govamazonaws.com The inhibition of transcription factor binding is a significant mechanism, as many of these factors are overexpressed in tumour cells, and blocking their function can disrupt cancer cell proliferation and survival. researchgate.netrsc.orgresearchgate.net
Perturbation of Cellular Signaling Pathways
The interaction of this compound with DNA, a characteristic it shares with all pyrrolobenzodiazepines, can trigger broader downstream consequences, including the perturbation of major cellular signaling pathways. rsc.orgrsc.org The disruption of DNA-protein interactions and the induction of cellular stress by PBDs can lead to the modulation of signaling cascades that govern cell cycle, proliferation, survival, and apoptosis. researchgate.net
While specific studies detailing the effects of this compound on individual signaling pathways are not extensively documented, the activities of the PBD class provide a framework for its expected molecular behavior. PBDs can modulate signaling pathways that are often upregulated in tumour cells, which may contribute to their anticancer effects. researchgate.netrsc.orgrsc.org
Key signaling pathways that are known to be involved in cancer progression and are potential targets for anticancer agents include the MAPK, PI3K/Akt, and Wnt pathways. google.comnih.govnih.gov For example, the PI3K/Akt/mTOR pathway is crucial for cell growth, metabolism, and survival in various cancers. nih.gov The Wnt/β-catenin pathway is also implicated in cell proliferation and stem cell maintenance. nih.gov Crosstalk between the PI3K/Akt and Wnt/β-catenin pathways has been shown to promote cancer progression. nih.gov EGFR signaling, which can activate pathways like MAPK and PI3K/Akt, is another critical target in cancer therapy. google.com The ability of PBDs to interfere with fundamental cellular processes like transcription suggests they could indirectly influence these complex networks. jst.go.jp For instance, the modulation of the JNK/AP-1 pathway by a PBD conjugate directly links this class of compounds to the MAPK signaling cascade. jst.go.jpnih.gov
The table below outlines key cellular signaling pathways that are recognized as critical in oncology and are known to be modulated by various anticancer agents, representing potential areas of influence for compounds like this compound.
| Signaling Pathway | General Role in Cancer | Potential Consequence of Perturbation | Reference |
| MAPK Pathway | Regulates cell proliferation, differentiation, and survival. | Inhibition of tumour growth, induction of apoptosis. | google.comgoogle.com |
| PI3K/Akt Pathway | Promotes cell survival, growth, and proliferation. | Inhibition of cell survival signals, induction of apoptosis. | google.comnih.govnih.gov |
| Wnt/β-catenin Pathway | Controls cell fate, proliferation, and migration. | Disruption of cancer cell self-renewal and proliferation. | nih.govnih.gov |
Synthetic Analogues and Structure Activity Relationship Sar Studies
Design Principles for PBD Analogues
The fundamental design of pyrrolobenzodiazepine (PBD) analogues centers on their ability to fit snugly within the minor groove of DNA. acs.orgmdpi.com The characteristic right-handed twist of the PBD scaffold, conferred by the chiral center at the C11a(S)-position, is essential for this interaction. mdpi.com A key element for their biological activity is the electrophilic imine moiety at the N10-C11 position, which forms a covalent bond with the C2-NH2 group of a guanine (B1146940) base. acs.orgmdpi.com
Key design principles revolve around several core tenets:
Maintaining the Core Scaffold: The tricyclic PBD structure is the foundational element for DNA recognition and binding. acs.org
The N10-C11 Imine Functionality: This electrophilic center is critical for the covalent alkylation of guanine residues in the DNA minor groove, which is the primary mechanism of action. rsc.orgresearchgate.net Modifications that reduce the electrophilicity of this imine, such as complete unsaturation of the C-ring to create a fully aromatic system, can ablate DNA-binding ability and cytotoxicity. kcl.ac.uk
Three-Dimensional Shape: The specific stereochemistry of the PBD molecule is paramount for its fit within the DNA minor groove. mdpi.com
Introduction of Substituents: Modifications at various positions, particularly the A-ring and the C-ring, are explored to enhance DNA binding affinity, sequence selectivity, and cytotoxic potency. acs.orgkcl.ac.uk
Impact of Pyrrolo C-Ring Unsaturation on Activity
The degree of unsaturation in the pyrrolo C-ring significantly influences the biological activity of PBDs. PBDs that possess endo or exo unsaturation in the C-ring generally exhibit greater biological potency. ucl.ac.uk For instance, naturally occurring PBDs like anthramycin (B1237830), porothramycin, and sibiromycin (B87660), which feature endo-unsaturation in the C-ring in conjunction with double bonds in their side-chains, display notable cytotoxicity and DNA binding affinity. ucl.ac.uk
SAR studies have established that the combination of C2-C3-endo unsaturation and a C2-exo unsaturated substituent leads to a significant enhancement in the biological activity of PBDs. ucl.ac.uk This is exemplified by the higher DNA binding affinity and cytotoxicity of anthramycin compared to PBDs with only C2-exo or C2-C3-endo unsaturation. ucl.ac.uk The introduction of C2/C2'-exo unsaturation in PBD dimers, such as in SJG-136, results in an increased DNA-binding affinity and cytotoxicity. kcl.ac.uk Modeling studies suggest that this unsaturation causes a flattening of the C-ring, which may facilitate superior van der Waals contacts within the DNA minor groove. kcl.ac.uk
Conversely, complete unsaturation of the C-ring, which creates a fully aromatic system across the N10–C11/C11a–C1/C2–C3 positions, drastically reduces the electrophilicity of the N10–C11 imine. kcl.ac.uk This modification eliminates the molecule's ability to bind to DNA and, consequently, its cytotoxicity. kcl.ac.uk
Influence of A-Ring and Side Chain Substituents (e.g., C2-Aryl Substitution, Alkylproline Moiety Modifications)
Modifications to the A-ring and the side chains of the PBD structure have been a major focus of SAR studies to optimize their anticancer properties.
C2-Aryl Substitution:
The introduction of an aryl group at the C2-position of the C-ring has proven to be a highly effective strategy for increasing the potency of PBD monomers. aacrjournals.org These C2-aryl substituted PBDs can achieve a level of potency and selectivity in cytotoxicity assays comparable to that of PBD dimers. aacrjournals.org A comprehensive study of around 80 C2-aryl and styryl analogues demonstrated a significant enhancement in both DNA-binding affinity and in vitro cytotoxicity, with a clear correlation between the two. acs.org
| Compound | C2-Substituent | IC50 (nM) in K562 cells | ΔTm (°C) |
|---|---|---|---|
| Analogue 1 | 4-Methylphenyl | 0.28 | ~8-12 |
| Analogue 2 | 4-Fluorophenyl | 1.6 | ~8-12 |
| Analogue 3 | 3-Methoxyphenyl | 0.45 | ~8-12 |
| DC-81 | - | >10 | Lower than C2-aryl analogues |
| Tomaymycin (B1231328) | - | >10 | Lower than C2-aryl analogues |
Data derived from a study on C2-aryl substituted PBD monomers, showing significantly lower IC50 values (higher potency) compared to naturally occurring PBD monomers like DC-81 and Tomaymycin. aacrjournals.org The ΔTm values indicate the increase in DNA melting temperature upon binding, reflecting DNA stabilization.
Alkylproline Moiety Modifications:
The 4-alkyl-l-proline derivative (APD) moiety, a key component of many PBDs including Porothramycin B, exhibits significant structural diversity. rsc.orgacs.org This diversity, which includes variations in the length of the alkyl side-chain (two-carbon or three-carbon) and further tailoring, arises from post-condensation modifications. rsc.orgacs.org Research has shown that a uniform building block, either 4-propylidene-l-proline or 4-ethylidene-l-proline, is incorporated into the PBD structure, and subsequent enzymatic modifications generate the final diverse APD moieties. acs.orgnih.gov The length and modification of the alkyl side chain of the proline moiety have been shown to significantly affect the antimicrobial activity of related compounds like lincosamides, suggesting a similar influence on the biological profile of PBDs. researchgate.net
A-Ring Modifications:
Modifications to the A-ring of the PBD scaffold have also been explored, though with less dramatic results compared to C-ring substitutions. Studies involving the synthesis of A-ring-modified analogues of DC-81, including the addition of new ring systems or replacement of the benzenoid A-ring with pyridine, diazine, or pyrimidine (B1678525) rings, generally indicated that these changes did not significantly improve either DNA binding affinity or cytotoxicity compared to the parent compound. acs.org Similarly, attaching various substituents to the C8 position of the A-ring, such as heterocyclic polyamides or biaryl-units, has been investigated to enhance DNA-sequence selectivity and biological activity. mdpi.com
Development of Dimeric and Hybrid PBD Constructs
A highly successful strategy to enhance the biological activity of PBDs has been the development of dimeric and hybrid molecules.
PBD Dimers:
PBD dimers are constructed by linking two PBD monomer units, typically through their C8-positions via a flexible linker. nih.govmdpi.com This design allows the dimer to form interstrand or intrastrand DNA cross-links, in addition to the mono-alkylation adducts formed by monomers. nih.govmdpi.com These cross-links lead to greater DNA stabilization and significantly increased cytotoxicity and antitumor activity compared to their monomeric counterparts. nih.govmdpi.com
The length of the linker connecting the two PBD units is a critical factor influencing both DNA cross-linking reactivity and cytotoxic potency. nih.govacs.org For instance, a C2/C2'-exo-unsaturated PBD dimer with a five-carbon diether linkage (n=5) demonstrated markedly superior in vitro cytotoxic potency and interstrand DNA cross-linking reactivity compared to a similar dimer with a shorter three-carbon linker (n=3). nih.govacs.org
| Dimer | Linker Length (n) | C-Ring Unsaturation | Relative Cytotoxicity (IGROV1 cells) | Relative DNA Cross-linking Reactivity |
|---|---|---|---|---|
| 4a (SJG-136) | 3 | C2-exo-unsaturated | Baseline | Baseline |
| 4b (DRG-16) | 5 | C2-exo-unsaturated | >3400-fold higher than 4a | >10-fold higher than 4a |
| 3a | 3 | C-ring saturated | - | - |
| 3c | 5 | C-ring saturated | Less cytotoxic than 3a | Lower than 3a |
This table illustrates the impact of linker length and C-ring unsaturation on the activity of C8/C8' ether-linked PBD dimers. nih.govacs.org
PBD dimers like SJG-136 have advanced to clinical trials, and newer generations, such as SG2285 (a prodrug of the C2-aryl-substituted dimer SG2202), have shown extremely high potency. aacrjournals.orgaacrjournals.orgnih.gov These dimers are also being utilized as potent payloads in antibody-drug conjugates (ADCs). nih.govnih.gov
Hybrid PBD Constructs:
Hybrid molecules that combine a PBD unit with other DNA-interactive or bioactive moieties represent another avenue of analogue development. These hybrids are designed to have altered or enhanced biological properties. For example, PBDs have been linked to other sequence-selective DNA minor groove binders. rsc.org The nature of the substituent at the C8 position can modulate the biological and biophysical properties of these hybrid molecules. mdpi.com If the linked pharmacophore has a different mechanism of action, the resulting heterodimer may exhibit a biological activity predominantly related to the C8-component. mdpi.com
Precursor-Directed and Combinatorial Biosynthesis Approaches for Derivative Generation
Precursor-directed biosynthesis and combinatorial biosynthesis are powerful techniques that leverage the biosynthetic machinery of PBD-producing organisms to generate novel derivatives. rsc.org These approaches involve feeding unnatural precursor molecules to microbial strains, which then incorporate them into the final natural product structure. rsc.org
Research has demonstrated the feasibility of these methods for PBDs. acs.orgnih.govresearchgate.net It has been shown that the diverse alkylproline moieties found in natural PBDs arise from the incorporation of a unified building block (either 4-propylidene-L-proline or 4-ethylidene-L-proline), followed by post-condensation modifications. acs.orgresearchgate.net This discovery provides a proof-of-principle for generating new PBD-based antitumor compounds through precursor-directed and combinatorial biosynthesis. acs.orgnih.gov
For instance, feeding a mutant strain with a synthetic precursor analogue can lead to the in vivo production of a novel PBD derivative. researchgate.net This strategy allows for the creation of hybrid PBDs that would be challenging to produce through traditional chemical synthesis. researchgate.net The enzymatic machinery involved in the later stages of biosynthesis, such as the FAD-dependent oxidoreductases that introduce double bonds into the alkylproline moiety, can be exploited to create a wider array of structurally diverse and potentially more potent PBD analogues. acs.orgnih.govresearchgate.net
Advanced Analytical and Computational Methodologies in Research
Chromatographic and Spectrometric Techniques for Metabolite Profiling and Enzyme Assays
Chromatographic and spectrometric techniques are fundamental for identifying, quantifying, and characterizing Porothramycin B and its related metabolites. Ultra-high-performance liquid chromatography coupled with diode array detection and mass spectrometry (UHPLC-DAD-MS) has been instrumental in analyzing the complex mixtures produced by Streptomyces strains, enabling the profiling of this compound and its potential precursors or degradation products nih.govresearchgate.netresearchgate.net. These methods allow for the separation of compounds based on their physicochemical properties, while DAD provides UV-Vis spectral information, and MS offers precise mass-to-charge ratio data for identification and structural elucidation cuni.cz.
Studies have employed LC-MS/MS for detailed structural characterization and for monitoring enzymatic reactions involved in its biosynthesis. For instance, the identification of methyltransferase genes (e.g., por26, por25, por18) in the Porothramycin biosynthetic gene cluster was supported by UHPLC-DAD-MS analysis of the S. albus culture broth, which indicated the presence of the product even when a specific biosynthetic step seemed to be missing nih.govresearchgate.net. This highlights the utility of these techniques in validating genetic findings and understanding metabolic pathways.
X-ray Diffraction Studies for Structural Confirmation and Interaction Analysis
X-ray diffraction (XRD) plays a critical role in definitively confirming the three-dimensional structure of this compound and understanding its interactions with biological targets, particularly DNA. While direct X-ray crystallography data for this compound itself might be less commonly cited than for related PBDs like Anthramycin (B1237830), the structural confirmation of PBDs often relies on XRD ucl.ac.ukucl.ac.uk. For instance, the stereochemistry of Anthramycin methyl ether, a closely related PBD, was confirmed through X-ray diffraction studies ucl.ac.uk. These studies provide atomic-level detail of molecular architecture, including bond lengths, bond angles, and stereochemistry, which are crucial for structure-activity relationship (SAR) studies and for understanding molecular recognition mechanisms. The precise spatial arrangement of atoms in this compound, as revealed by XRD, is key to its ability to intercalate into DNA and alkylate specific base pairs.
Computational Chemistry Approaches (e.g., Molecular Mechanics, Transition State Modeling)
Computational chemistry offers powerful tools for investigating the behavior of this compound at the molecular level, complementing experimental findings. Molecular mechanics (MM) simulations, often employing molecular dynamics (MD), are used to study the interactions between this compound and DNA researchgate.netmolssi.org. These simulations model the forces between atoms and molecules, allowing researchers to predict binding patterns, stability of drug-DNA complexes, and preferred association sites researchgate.net. Quantum mechanical methods have also been applied to evaluate intermolecular interactions between porothramycin and DNA base pairs, providing insights into binding affinities and mechanisms researchgate.net.
Furthermore, computational approaches can be used to model transition states in enzymatic reactions, aiding in the elucidation of biosynthetic pathways researchgate.netresearchgate.net. By simulating reaction mechanisms, researchers can identify key intermediates and transition states, which helps in understanding the catalytic roles of enzymes involved in the biosynthesis of this compound. In silico analysis of gene clusters and protein structures can also predict potential enzyme functions and substrate specificities researcher.liferesearchgate.netrsc.org.
Gene Manipulation and Heterologous Expression Systems for Biosynthesis Studies
Understanding the biosynthesis of this compound is crucial for its production and for the discovery of novel analogs. The identification and characterization of the Porothramycin biosynthetic gene cluster (BGC) in Streptomyces albus subsp. albus (ATCC 39897) have been significant achievements nih.govresearchgate.netresearchgate.net. This 39.7 kb DNA region contains 27 putative genes, with 18 showing high similarity to genes in the anthramycin BGC researchgate.netresearchgate.net. Sequence analysis has revealed putative non-ribosomal peptide synthetase (NRPS) modules (Por20 and Por21) and methyltransferase genes (por26, por25, por18), providing hypotheses about the methylation and condensation steps in Porothramycin biosynthesis nih.govresearchgate.net.
Heterologous expression systems, particularly in well-characterized hosts like Streptomyces lividans, are vital for studying these gene clusters and for optimizing production researchgate.netmdpi.comfrontiersin.org. By transferring the Porothramycin BGC into a tractable host, researchers can overcome limitations associated with the native producer strain, facilitate genetic manipulation, and potentially increase yields. Studies involving heterologous expression of related PBD gene clusters, such as those for anthramycin and sibiromycin (B87660), provide a framework for similar investigations into this compound biosynthesis researchgate.netrsc.org. Genetic engineering strategies, including the manipulation of transcriptional regulators and the optimization of host strains, are employed to enhance the production of this compound and related compounds mdpi.comfrontiersin.orghelmholtz-hzi.de.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
